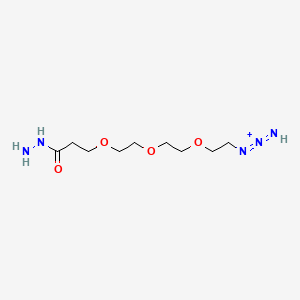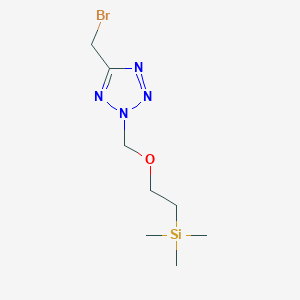
26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium is a complex organic compound with a unique structure characterized by multiple ethoxy groups and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroethanol with sodium sulfide to form 2-sulfanylethanol. This intermediate is then reacted with ethylene oxide in the presence of a base to form the desired ethoxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ethoxy derivatives.
Aplicaciones Científicas De Investigación
26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The imino group can interact with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate cellular pathways and influence biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonaethylene glycol: Similar structure with multiple ethoxy groups but lacks the imino and sulfanyl groups.
Uniqueness
26-sulfanyl-6,9,12,15,18,21,24-heptaoxa-1,2,3-triazahexacosa-1,2-dien-2-ium is unique due to the presence of both imino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h17H,1-16H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHNJPCRXRCVPG-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N3O7S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl carbonate](/img/structure/B8265363.png)


